Irreversible COX-1 Acetylation: Aspirin Produces Sustained Platelet Inhibition That Reversible NSAIDs Cannot Achieve
Aspirin uniquely acetylates Ser530 of COX-1, producing irreversible enzyme inactivation that persists for the platelet's lifespan (~7–10 days). Ibuprofen and other NSAIDs are reversible, competitive inhibitors whose effects dissipate within hours after drug clearance [1]. In vitro, aspirin's IC₅₀ for COX-1 is 5 μg/mL and for COX-2 is 210 μg/mL . The EC₅₀ for antagonism of aspirin's COX-1 inactivation by ibuprofen is approximately 10- to 40-fold lower than ibuprofen's IC₅₀ for direct COX-1 inhibition, confirming that ibuprofen competes at the enzyme active site and blocks aspirin's binding [2].
| Evidence Dimension | Mechanism and duration of COX-1 inhibition |
|---|---|
| Target Compound Data | Irreversible acetylation of Ser530; inhibition persists for platelet lifespan (7–10 days); IC₅₀ (COX-1) = 5 μg/mL |
| Comparator Or Baseline | Ibuprofen: Reversible competitive inhibition; effect dissipates within hours; IC₅₀ not directly comparable due to different mechanism |
| Quantified Difference | EC₅₀ for ibuprofen antagonism of aspirin is 10- to 40-fold lower than ibuprofen's IC₅₀ for COX-1 inhibition |
| Conditions | Purified enzyme and calcium ionophore-activated human platelets in vitro |
Why This Matters
This mechanistic distinction means aspirin is the only NSAID indicated for long-term cardiovascular prophylaxis; no reversible NSAID can substitute for this indication.
- [1] Ouellet M, et al. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin. Proc Natl Acad Sci U S A. 2001;98(25):14583-8. View Source
- [2] Ouellet M, et al. Proc Natl Acad Sci U S A. 2001;98(25):14583-8. EC₅₀ antagonism data: 10- to 40-fold lower than IC₅₀ for COX-1 inhibition. View Source
